4-(chloromethyl)oxan-4-ol
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Overview
Description
4-(chloromethyl)oxan-4-ol is an organic compound with the molecular formula C6H11ClO2 It is a derivative of oxane, featuring a chloromethyl group and a hydroxyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Chlorohydrins: One common method for synthesizing 4-(chloromethyl)oxan-4-ol involves the cyclization of chlorohydrins. This reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Oxetane Ring Formation: Another approach involves the formation of the oxetane ring through intramolecular cyclization. This can be achieved by reacting a suitable precursor, such as a chloromethyl alcohol, under acidic or basic conditions to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-(chloromethyl)oxan-4-ol can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the oxane ring is reduced to form more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxanes, depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated oxane derivatives.
Scientific Research Applications
4-(chloromethyl)oxan-4-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.
Biological Research: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their function and interactions.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)oxan-4-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond and releasing a chloride ion. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
4-(chloromethyl)oxan-4-ol can be compared to other oxane derivatives, such as:
4-(bromomethyl)oxan-4-ol: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-(hydroxymethyl)oxan-4-ol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
4-(methyl)oxan-4-ol: Lacks both the halogen and hydroxyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a hydroxyl group, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
57576-86-0 |
---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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